![molecular formula C13H14N4O2S2 B2840064 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 392291-87-1](/img/structure/B2840064.png)
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
The compound appears to contain a thiadiazole ring, which is a type of heterocyclic aromatic compound . It also contains an acetamido group and a sulfanyl group attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The thiadiazole ring, for instance, contains two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present .Scientific Research Applications
Glutaminase Inhibitors
The compound and its analogs, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) derivatives, have been investigated for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are crucial in cancer research as they can attenuate the growth of certain cancer cells, such as P493 human lymphoma B cells, both in vitro and in mouse xenograft models, by inhibiting GLS. This inhibition is significant because GLS plays a vital role in cancer cell metabolism, making these compounds potential candidates for cancer therapy (Shukla et al., 2012).
Antimicrobial Agents
A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been synthesized to determine their antimicrobial activity. These compounds were tested against various bacterial and fungal strains, showing that they possess significant antimicrobial properties. This research opens pathways for developing new antimicrobial agents that could combat resistant microbial strains (Baviskar et al., 2013).
Carbonic Anhydrase Inhibitors
Compounds related to 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide have been explored for their potential as carbonic anhydrase inhibitors. These inhibitors are significant for their applications in treating glaucoma, epilepsy, and altitude sickness, as well as potential roles in cancer therapy. The structural analysis and synthesis of these compounds provide a foundation for designing more potent inhibitors, contributing to the development of new therapeutic agents (Alzuet et al., 1992).
Antioxidant Activity
Compounds bearing the thiadiazole moiety have been studied for their antioxidant properties. These studies are crucial for developing therapeutic agents that can protect against oxidative stress, which is associated with numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The exploration of these compounds' antioxidant activity contributes to the broader understanding of their therapeutic potential (Chkirate et al., 2019).
Mechanism of Action
Target of Action
Similar compounds such as acetazolamide are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in the body .
Mode of Action
It’s worth noting that acetazolamide, a compound with a similar structure, works by inhibiting the activity of carbonic anhydrase, thereby disrupting the balance of certain chemicals in the body .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that it may influence pathways related to fluid balance and ph regulation .
Pharmacokinetics
Similar compounds such as acetazolamide are known to be well absorbed in the gastrointestinal tract and metabolized in the liver .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to changes in fluid balance and ph levels in the body .
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-8-4-3-5-10(6-8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHORQCQJWYEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
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